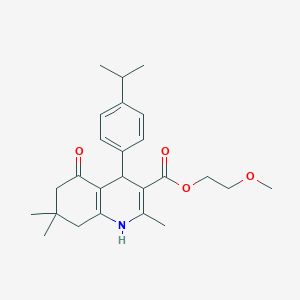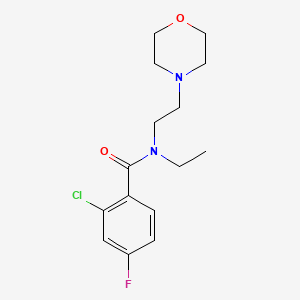![molecular formula C20H27N3O2 B5501177 1-(isopropoxyacetyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5501177.png)
1-(isopropoxyacetyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related piperidine and pyrazole derivatives often involves multi-step chemical reactions. For instance, the synthesis of pyrazole-piperidine compounds can include steps such as nucleophilic aromatic substitution, followed by cyclization and further functionalization (Fussell et al., 2012). These processes are crucial for introducing various substituents into the piperidine and pyrazole scaffolds, allowing for the precise manipulation of the molecule's physical and chemical properties.
Molecular Structure Analysis
Molecular structure investigations often involve X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations. These techniques provide insights into the compound's conformation, electronic properties, and intermolecular interactions. For related compounds, studies have shown the importance of conformational analysis in understanding the binding interactions with biological receptors, as well as the role of specific substituents in determining molecular stability and reactivity (Shawish et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of 1-(isopropoxyacetyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine can be influenced by its functional groups. For example, pyrazole rings are known for their nucleophilicity, especially at the nitrogen atoms, making them participate in various organic reactions such as cycloadditions, substitutions, and conjugate additions. Piperidine rings, on the other hand, can undergo reactions like N-alkylation, oxidation, and ring-opening under specific conditions, which can be utilized to modify the compound's structure further (Deruiter et al., 1987).
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Systems
1-(Isopropoxyacetyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine is involved in the synthesis of various heterocyclic compounds. For instance, 1-isopropyl-4-piperidone, a related compound, reacts with sulphur and active methylene nitriles to produce thienopyridines, pyridothienopyrimidines, pyrazolo[4,3-c]pyridines, pyrido[4,3-d]pyrimidines, and other derivatives. These compounds are significant in medicinal chemistry for their potential biological activities (El-kashef, Geies, El-Dean, & Abdel-Hafez, 2007).
Molecular Interaction Studies
The compound is also used in studying molecular interactions, particularly with cannabinoid receptors. N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally similar antagonist, has been employed in conformational analyses and pharmacophore models for cannabinoid receptors. These studies are crucial for understanding receptor-ligand interactions and designing new drugs (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Synthesis of Radiotracers for PET Imaging
Compounds structurally related to this compound have been synthesized for potential imaging of CB1 receptors using PET (Positron Emission Tomography). Such research is significant in neurology and pharmacology for visualizing and quantifying biological processes at the molecular level (Kumar et al., 2004).
In Vitro Metabolism Studies
Diarylpyrazoles, similar in structure to the compound , have been studied for their in vitro metabolism. These studies are critical for understanding the biotransformation of potential therapeutic agents and their interaction with biological systems (Zhang, Ma, Wang, Cole, & Wang, 2005).
Development of Antagonists for Cannabinoid Receptors
The compound is relevant in the development of antagonists for cannabinoid receptors. Studies on similar compounds have led to insights into the structural requirements for potent and selective antagonistic activity at cannabinoid receptors. These findings are valuable in the development of therapeutics for conditions influenced by these receptors (Lan et al., 1999).
Eigenschaften
IUPAC Name |
1-[4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-2-propan-2-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-14(2)25-13-19(24)23-10-8-16(9-11-23)20-18(12-21-22-20)17-7-5-4-6-15(17)3/h4-7,12,14,16H,8-11,13H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBPMPIUFFRXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(NN=C2)C3CCN(CC3)C(=O)COC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-fluoro-N-{2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}benzamide](/img/structure/B5501111.png)
![4-[3-(2,4-dichlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5501115.png)
![2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-propylacetamide](/img/structure/B5501117.png)

![N-({1-[(2-isopropylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)pyridine-2-carboxamide](/img/structure/B5501125.png)
![1-{1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5501133.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5501141.png)
![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5501154.png)
![4-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-2-morpholinecarboxamide](/img/structure/B5501159.png)
![7-(4-bromophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5501164.png)
![1-amino-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5501178.png)

![N~3~-(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5501188.png)